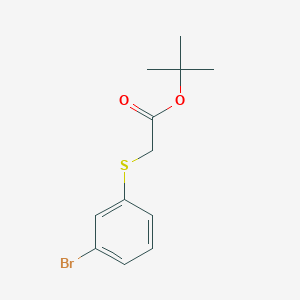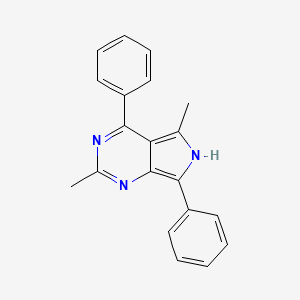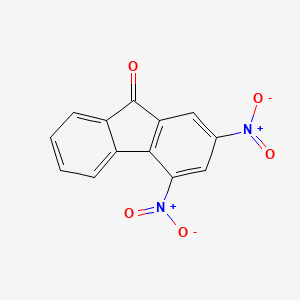![molecular formula C19H32ClNO B14001272 N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide CAS No. 36094-50-5](/img/structure/B14001272.png)
N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-tert-butyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide is an organic compound characterized by its unique structure, which includes a tert-butyl group, a chlorinated acetamide, and an adamantyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-tert-butyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide typically involves the reaction of 2-chloroacetamide with tert-butylamine and 3,5,7-trimethyl-1-adamantyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-tert-butyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of corresponding oxidized products.
Reduction: Formation of reduced amides or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-tert-butyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-tert-butyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-chloro-2-methylpropane: A simpler chlorinated compound with similar reactivity.
tert-butyl chloride: Another tert-butyl containing compound with similar substitution reactions.
3,5,7-trimethyladamantane: Shares the adamantyl moiety but lacks the acetamide functionality.
Uniqueness
2-chloro-N-tert-butyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide is unique due to its combination of functional groups, which confer specific reactivity and potential applications that are not shared by simpler analogs. The presence of the adamantyl group, in particular, imparts steric bulk and stability, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
36094-50-5 |
|---|---|
Molecular Formula |
C19H32ClNO |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
N-tert-butyl-2-chloro-2-(3,5,7-trimethyl-1-adamantyl)acetamide |
InChI |
InChI=1S/C19H32ClNO/c1-15(2,3)21-14(22)13(20)19-10-16(4)7-17(5,11-19)9-18(6,8-16)12-19/h13H,7-12H2,1-6H3,(H,21,22) |
InChI Key |
JPBWYQLAOAFLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(C(=O)NC(C)(C)C)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)





![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)



![ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol](/img/structure/B14001254.png)
![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)

![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)
